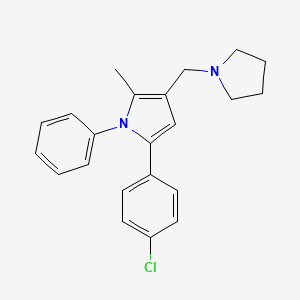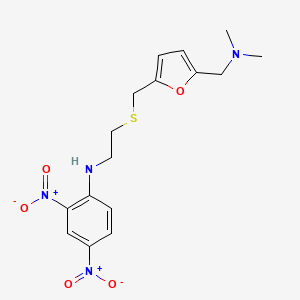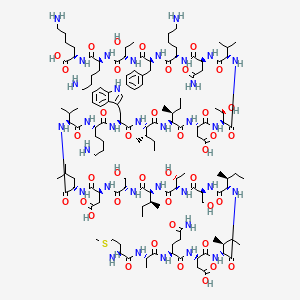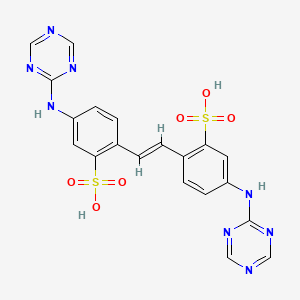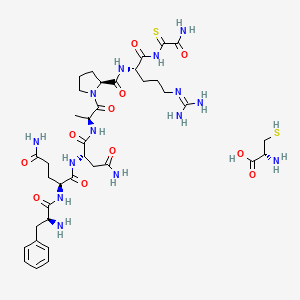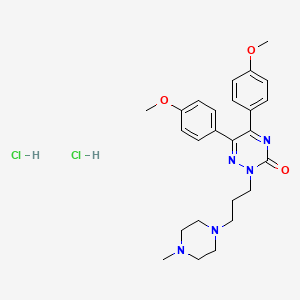
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(3-(4-methyl-1-piperazinyl)propyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ST 881 is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
The synthesis of ST 881 involves several steps, each requiring specific conditions and reagents. The primary synthetic route includes the reaction of a metal with an organic halide, metal displacement, metathesis, and hydrometallation . These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for ST 881 often involve large-scale chemical reactors where the reaction conditions can be precisely controlled. This ensures consistent quality and allows for the production of significant quantities of the compound.
化学反応の分析
ST 881 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ST 881 can lead to the formation of its corresponding oxide, while reduction can yield a more reduced form of the compound.
科学的研究の応用
ST 881 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions due to its reactivity and stability. In biology, ST 881 is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, it is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes . In industry, ST 881 is used in the production of various materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of ST 881 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved. For example, inhibition of a key enzyme in a metabolic pathway can result in the accumulation of substrates and a decrease in the production of downstream products.
類似化合物との比較
ST 881 is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include those with similar functional groups or structural motifs, such as ST 2887 . ST 881 stands out due to its higher stability and broader range of applications. The comparison of 2-D and 3-D neighboring sets in PubChem also highlights the uniqueness of ST 881 in terms of its structural similarity to other compounds .
特性
CAS番号 |
84423-96-1 |
|---|---|
分子式 |
C25H33Cl2N5O3 |
分子量 |
522.5 g/mol |
IUPAC名 |
5,6-bis(4-methoxyphenyl)-2-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-triazin-3-one;dihydrochloride |
InChI |
InChI=1S/C25H31N5O3.2ClH/c1-28-15-17-29(18-16-28)13-4-14-30-25(31)26-23(19-5-9-21(32-2)10-6-19)24(27-30)20-7-11-22(33-3)12-8-20;;/h5-12H,4,13-18H2,1-3H3;2*1H |
InChIキー |
XBLDRSLJAYMHAK-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCN2C(=O)N=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)





